(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
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Overview
Description
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol is a deuterated analog of a naphthalen-1-ol derivative. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The incorporation of deuterium can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol typically involves several key steps:
Starting Materials: The synthesis begins with commercially available (S)-tetralone and ®-tert-butylsulfinamide.
Formation of Sulfinyl Imine: The (S)-tetralone is reacted with ®-tert-butylsulfinamide to form a sulfinyl imine intermediate.
Stereoselective Reduction: The sulfinyl imine is then subjected to stereoselective reduction using 9-Borabicyclo[3.3.1]nonane (9-BBN) to produce the desired (1R)-amine center.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Quality Control: Implementing stringent quality control measures to ensure consistency and reproducibility of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenyl-1,2-naphthoquinone.
Reduction: Conversion to 3,4-dichlorophenyl-1,2-dihydronaphthalene.
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol has several applications in scientific research:
Metabolic Studies: Used as a tracer in metabolic studies due to its deuterium labeling, which helps in tracking metabolic pathways.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.
Environmental Science: Serving as a standard for detecting environmental pollutants.
Clinical Diagnostics: Utilized in imaging and diagnostic techniques, including newborn screening
Mechanism of Action
The mechanism of action of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol involves its interaction with specific molecular targets:
Reuptake Inhibition: It acts as a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, thereby increasing the levels of these neurotransmitters in the synaptic cleft.
Molecular Targets: The primary targets include sodium-dependent dopamine, norepinephrine, and serotonin transporters.
Comparison with Similar Compounds
Similar Compounds
Dasotraline: A potent catecholamine reuptake inhibitor with similar structural features and pharmacological effects.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and anxiety.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant.
Uniqueness
Deuterium Labeling: The presence of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it distinct from its non-deuterated counterparts.
Stereoselectivity: The specific (1R,4S) configuration contributes to its unique pharmacological properties and efficacy in various applications.
Properties
IUPAC Name |
(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQAUCBRPSENQB-OFOCGERPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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